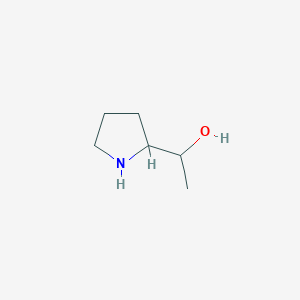

1-Pyrrolidin-2-yl-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBYUZARWOFDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63848-93-1 | |

| Record name | 1-(pyrrolidin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

A scalable route to enantiomerically pure 1-pyrrolidin-2-yl-ethanol involves the hydrogenation of 2-methylpyrroline precursors. As demonstrated in patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine is synthesized via asymmetric hydrogenation using a platinum-based catalyst (e.g., 5% Pt/C) in a mixed ethanol-methanol solvent system (2:1–3:1 v/v). The reaction proceeds at ambient temperature under hydrogen gas (1–3 bar), achieving quantitative conversion within 12–24 hours.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Catalyst | 5% Pt/C | 95–98 | 98–99 |

| Solvent | Ethanol:methanol (3:1) | - | - |

| Temperature | 25°C | - | - |

| Hydrogen Pressure | 1.5 bar | - | - |

This method avoids intermediate isolation, enhancing practicality for industrial-scale production. Post-hydrogenation, the product is resolved using L-tartaric acid to yield (R)-2-methylpyrrolidine L-tartrate, which is subsequently hydrolyzed to the free base.

Cyclopropane Ring-Opening and Domino Cyclization

Donor–Acceptor Cyclopropane Strategy

A novel approach reported by MDPI utilizes donor–acceptor (D–A) cyclopropanes to construct the pyrrolidine backbone. For example, dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate reacts with aniline in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) and acetic acid, followed by alkaline saponification and thermolysis. This one-pot sequence yields 1,5-disubstituted pyrrolidin-2-ones, which are reduced to this compound using LiAlH₄.

Reaction Optimization Insights:

-

Cyclopropane Activation : Nickel perchlorate facilitates ring-opening via Lewis acid catalysis, stabilizing the transition state through coordination with the cyclopropane’s electron-deficient carbon.

-

Domino Cyclization : Acetic acid promotes intramolecular nucleophilic attack, forming the pyrrolidin-2-one core.

-

Decarboxylation : Saponification with NaOH (2 equiv.) followed by thermolysis at 120°C removes the ester group, simplifying purification.

Yield Data:

| Starting Material | Product | Yield (%) |

|---|---|---|

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate | 1,5-Diarylpyrrolidin-2-one | 45–70 |

Stereoselective Synthesis via Chiral Resolution

Enzymatic and Chemical Resolution

Enantiomerically pure this compound is obtained via kinetic resolution using lipases or tartaric acid derivatives. The patent WO2008137087A1 describes resolving racemic 2-methylpyrrolidine using L-tartaric acid in ethanol, achieving >98% ee after recrystallization. This method is cost-effective and avoids chromatographic purification.

Resolution Efficiency:

| Resolving Agent | Solvent | Temperature (°C) | % ee (R-Isomer) |

|---|---|---|---|

| L-Tartaric Acid | Ethanol | 0–5 | 98–99 |

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory-Scale Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yield, enantioselectivity | Requires high-purity H₂ gas | Industrial |

| Cyclopropane Ring-Opening | Modular substrate scope | Multi-step sequence | Laboratory |

| Chiral Resolution | Low cost, minimal equipment | Low throughput | Pilot scale |

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-2-yl-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrrolidin-2-one derivatives.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Pyrrolidin-2-one derivatives.

Reduction: Various alcohol derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-Pyrrolidin-2-yl-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of various fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-yl-ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Piperidine-2-ethanol

2-Pyrrolidinemethanol

- Synonyms: (S)-(+)-Prolinol

- Molecular Formula: C₅H₁₁NO

- Key Differences: Features a hydroxymethyl group (-CH₂OH) instead of hydroxyethyl (-CH₂CH₂OH), reducing steric bulk and hydrophobicity. Lower molecular weight (101.15 g/mol) compared to this compound .

- Applications : Used as a chiral building block in asymmetric synthesis and pharmaceutical intermediates .

2-(2-Thienyl)ethanol

2-Pyrrolidone

- CAS RN : 616-45-5

- Molecular Formula: C₄H₇NO

- Key Differences: A lactam (cyclic amide) rather than an ethanol-substituted amine. Smaller molecular weight (85.10 g/mol) and higher polarity due to the amide group .

- Applications : Widely used as a solvent, polymer precursor (e.g., nylon-4), and in cosmetic formulations .

(R)-2-(1-Methylpyrrolidin-2-yl)ethanol

- Molecular Formula: C₇H₁₅NO

- Key Differences :

Data Table: Comparative Analysis of Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Applications |

|---|---|---|---|---|---|

| This compound | 67004-64-2 | C₇H₁₅NO | 129.20 | Pyrrolidine, hydroxyethyl, methyl | Organic synthesis, pharma |

| Piperidine-2-ethanol | 1484-84-0 | C₇H₁₅NO | 129.20 | Piperidine, hydroxyethyl | Pharmaceutical intermediates |

| 2-Pyrrolidinemethanol | N/A | C₅H₁₁NO | 101.15 | Pyrrolidine, hydroxymethyl | Chiral synthesis |

| 2-(2-Thienyl)ethanol | 5402-55-1 | C₆H₈OS | 128.19 | Thiophene, hydroxyethyl | Pharma intermediates |

| 2-Pyrrolidone | 616-45-5 | C₄H₇NO | 85.10 | Lactam (cyclic amide) | Solvent, polymers |

Key Research Findings and Implications

- Ring Size Effects : Pyrrolidine (5-membered) derivatives exhibit higher ring strain and basicity compared to piperidine (6-membered) analogs, influencing their reactivity in catalysis and drug design .

- Functional Group Impact: Hydroxyethyl groups enhance solubility in polar solvents (e.g., ethanol/water mixtures), as seen in catalytic applications of pyrrolidine derivatives .

- Stereochemical Considerations: The (R)-enantiomer of this compound may offer distinct pharmacological profiles, warranting further enantioselective studies .

Biological Activity

1-Pyrrolidin-2-yl-ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group attached to the ethyl side chain. The presence of the hydroxyl group contributes to its solubility and reactivity, allowing it to participate in various biochemical interactions.

Target of Action:

Pyrrolidine derivatives, including this compound, are known to interact with multiple biological targets. They are particularly noted for their ability to modulate ion channels, such as the TASK-1 potassium channel, which is implicated in various cardiac and respiratory disorders .

Mode of Action:

The stereochemistry provided by the pyrrolidine ring enables efficient exploration of pharmacophore space. This structural feature allows compounds to exhibit diverse biological activities by influencing receptor binding and signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Effects: Research indicates that pyrrolidine derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators .

- Neurological Effects: The compound is being explored for its potential in treating neurological disorders, particularly through its action on neurotransmitter systems and ion channels .

Biochemical Pathways

The compound's effects on various biochemical pathways highlight its versatility:

| Biological Activity | Pathway Involved |

|---|---|

| Antimicrobial | Cell membrane integrity |

| Anti-inflammatory | Cytokine signaling |

| Anticancer | Apoptosis induction |

| Neurological | Neurotransmitter modulation |

Case Studies

Several studies have investigated the effects of this compound:

- Cardiac Arrhythmias: A study demonstrated that this compound acts as an inhibitor of TASK-1 channels, showing promise for treating atrial arrhythmias .

- Cancer Research: In vitro studies using breast cancer cell lines indicated that the compound could reduce cell viability and induce apoptosis, suggesting a potential role in cancer therapy .

- Inflammation Models: Animal models treated with this compound exhibited reduced markers of inflammation, supporting its use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.